2-(Chloromethyl)-4-methyl-1,3-oxazole
Overview
Description
2-(Chloromethyl)-4-methyl-1,3-oxazole is a heterocyclic organic compound containing an oxazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 4-position
Preparation Methods
The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 4-methyl-1,3-oxazole with chloromethylating agents. One common method is the reaction of 4-methyl-1,3-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-(Chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive chloromethyl group.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications, particularly in the context of cysteine modification.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-oxazole involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds with nucleophilic sites such as thiol groups in cysteine residues .
Comparison with Similar Compounds
2-(Chloromethyl)-4-methyl-1,3-oxazole can be compared with other similar compounds such as:
2-Chloromethyl-1,3-dioxolane: This compound also contains a chloromethyl group but has a dioxolane ring instead of an oxazole ring.
2-Bromomethyl-1,3-oxazole: Similar to this compound but with a bromomethyl group, which may exhibit different reactivity due to the presence of bromine.
4-Methyl-1,3-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the oxazole ring and the reactive chloromethyl group, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAXBBLHJYXFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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